![molecular formula C18H17NO2 B2411195 1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-79-6](/img/structure/B2411195.png)

1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

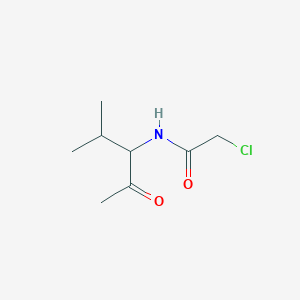

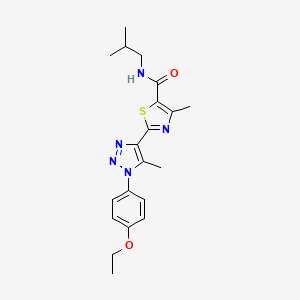

“1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound . It is also known by other names such as “1(2H)-Naphthalenone, 3,4-dihydro-, O-(3-methylbenzoyl)oxime”, “[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 3-methylbenzoate”, and "N-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-N-[(3-METHYLBENZOYL)OXY]AMINE" .

Applications De Recherche Scientifique

- Researchers have explored the antitumor and anticancer effects of this compound. It exhibits promising activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrates strong efficacy against HepG2 cells and moderate effects on MCF-7 cells .

- The compound’s molecular interactions with specific amino acids (Arg184 and Lys179) have been studied through docking simulations, revealing its potential as a therapeutic agent .

- The compound has shown significant antioxidant activity, as assessed by its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative damage and maintaining overall health .

- In the presence of ethanol and sodium ethoxide, the compound reacts with hydrazine hydrate to yield 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine. This behavior highlights its potential as a hydrogen bond donor .

- The synthesis of novel heterocyclic compounds using this compound as a key precursor has been explored. These derivatives exhibit diverse structural features and may have applications in drug discovery and materials science .

- The compound’s cytotoxicity has been evaluated across different cell lines. It shows potent effects against certain cancer cells (HepG2, MCF-7) and fibroblasts (WI-38). Additionally, it displays resistance against VERO cells .

- Under specific conditions, the compound undergoes cyclization reactions, leading to the formation of cyclic esters. These reactions open up possibilities for designing novel compounds with tailored properties .

Antitumor and Anticancer Properties

Antioxidant Activity

Hydrogen Bonding Behavior

Novel Heterocyclic Compounds

Cytotoxicity and Cell Viability

Cyclic Ester Formation

Propriétés

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZNBHCMNOAMGH-HTXNQAPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)